N1-Alkyl Chain Length: Ethyl vs. Methyl Substituent Impact on Molecular Properties
The N1-ethyl substituent in the target compound confers higher lipophilicity and greater steric demand compared to the N1-methyl analog 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol. The measured molecular weight increases from 141.17 g·mol⁻¹ (methyl analog) to 155.20 g·mol⁻¹ (target) . This increase corresponds to an estimated logP increment of approximately +0.5 units based on a methylene contribution, which can affect membrane permeability and protein-binding characteristics in biological assays.
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW = 155.20 g·mol⁻¹; estimated logP contribution from ethyl vs. methyl ~ +0.5 |
| Comparator Or Baseline | 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1599567-63-1); MW = 141.17 g·mol⁻¹ |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; logP increment ~ +0.5 |
| Conditions | Physicochemical parameter estimation based on molecular formula (no experimental logP data available) |
Why This Matters
In fragment-based screening, subtle lipophilicity differences directly influence hit-to-lead progression by modulating solubility, permeability, and off-target binding.
